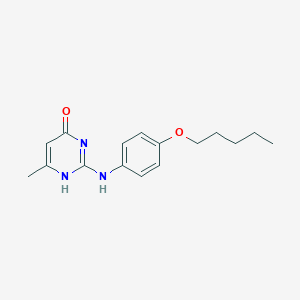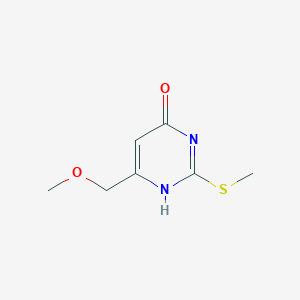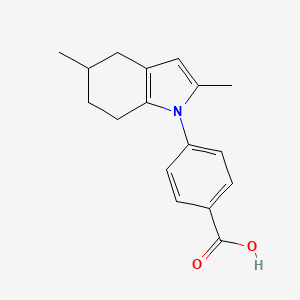![molecular formula C11H13NO2S B7876087 methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876087.png)
methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the thienopyrrole core . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides in the presence of bases such as sodium hydride.
Oxidation and Reduction: These reactions can modify the functional groups attached to the thienopyrrole core.
Common Reagents and Conditions
Acylation: Acid chlorides (e.g., acetyl chloride), catalysts (e.g., aluminum chloride), and solvents (e.g., dichloromethane).
Alkylation: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydride), and solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate) and solvents (e.g., acetone).
Major Products
The major products formed from these reactions include various substituted thienopyrrole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as lysine-specific demethylase 1 (KDM1) by binding to the active site and blocking substrate access . This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for cancer and other diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but lacks the ester group.
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Contains an allyl group instead of an ethyl group.
Uniqueness
Methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thienopyrrole core can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development .
Eigenschaften
IUPAC Name |
methyl 2-ethyl-4-methylthieno[3,2-b]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-7-5-8-10(15-7)6-9(12(8)2)11(13)14-3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXZKUFWRXQPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C=C(N2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylsulfanyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B7876031.png)
![2-methylsulfanyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7876038.png)
![9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B7876048.png)
![2-isothiocyanato-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7876054.png)
![3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7876066.png)
![methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B7876068.png)
![methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876080.png)
![methyl 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876081.png)
![1-(2-Chlorophenyl)-3,3a,4,9-tetrahydro[1,3]thiazolo[4,3-b]quinazoline](/img/structure/B7876091.png)


![4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7876107.png)
